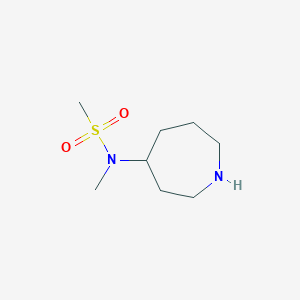
Ethyl 2-chloro-6-phenylnicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of AZD1283 and Other Pharmaceuticals
Ethyl 2-chloro-6-phenylnicotinate plays a critical role in the development of pharmaceutical compounds. For example, it was utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis involved a series of reactions, including amide coupling, to produce the target compound in high yield, supporting preclinical and clinical studies (Andersen et al., 2013).
Dye Synthesis
In the field of dye chemistry, ethyl 2-chloro-6-phenylnicotinate has been utilized as a precursor for the synthesis of monoazo disperse dyes. These dyes are derived from nicotinic acid derivatives, showcasing the compound's versatility in contributing to the development of materials with specific optical properties (Alnajjar et al., 2013).
Development of Catalytic Processes
Research has also explored its application in catalysis. For instance, ethyl 2-chloro-6-phenylnicotinate was involved in the synthesis of iron(II) dichloride complexes that showed very high activity in ethylene polymerization, indicating its utility in improving industrial polymer production processes (Cao et al., 2012).
Organic Synthesis and Chemical Transformations
In organic chemistry, the reactivity of ethyl 2-chloro-6-phenylnicotinate with β-aminocrotonic acid ethyl ester leads to the formation of compounds that can further undergo transformations, such as conversion into dihydrofuro[3,4-c]pyridines under specific conditions. This showcases the compound's utility in generating structurally complex molecules (Gadzhili et al., 2005).
Propiedades
IUPAC Name |
ethyl 2-chloro-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKADDQMOJVDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-phenylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)






![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)
![1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399452.png)

